molecular formula C10H8O2S2 B044327 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- CAS No. 112519-51-4

4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-

Cat. No. B044327
M. Wt: 224.3 g/mol
InChI Key: KVLAIBRBZGWARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of pain and inflammation. In addition to its therapeutic effects, sulindac has also been studied for its potential use in scientific research.

Mechanism Of Action

Sulindac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- reduces the production of prostaglandins, which in turn reduces pain and inflammation.

Biochemical And Physiological Effects

In addition to its effects on pain and inflammation, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to have other biochemical and physiological effects. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response. Sulindac has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.

Advantages And Limitations For Lab Experiments

Sulindac has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of COX inhibition. It is also relatively inexpensive and widely available. However, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments. In addition, it can have off-target effects on other enzymes and pathways, which can complicate interpretation of results.

Future Directions

There are several future directions for research on 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-. One area of interest is the development of more potent and selective COX inhibitors that can reduce inflammation with fewer side effects. Another area of interest is the use of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- and other COX inhibitors in combination with other drugs for the treatment of cancer and other diseases. Finally, there is interest in studying the effects of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- on other pathways and enzymes, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation.

Synthesis Methods

Sulindac can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thiourea to form 2-thiobenzoyl chloride, which is then reacted with 2-methylsulfinylaniline to form 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-.

Scientific Research Applications

Sulindac has been studied for its potential use in various scientific research applications, including cancer prevention, treatment of Alzheimer's disease, and treatment of inflammatory bowel disease. Studies have shown that 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Sulindac has also been shown to reduce inflammation in the gut, making it a potential treatment for inflammatory bowel disease.

properties

CAS RN

112519-51-4

Product Name

4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-methylsulfinylthiochromen-4-one

InChI

InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3

InChI Key

KVLAIBRBZGWARL-UHFFFAOYSA-N

SMILES

CS(=O)C1=CC(=O)C2=CC=CC=C2S1

Canonical SMILES

CS(=O)C1=CC(=O)C2=CC=CC=C2S1

Other CAS RN

112519-51-4

synonyms

4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)-

Origin of Product

United States

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